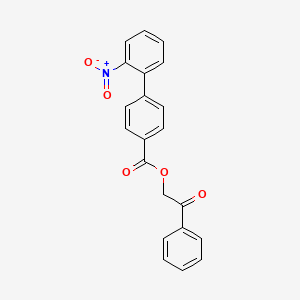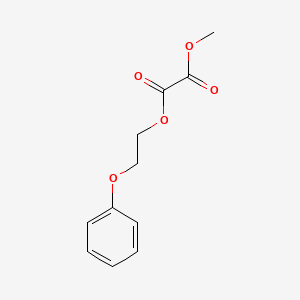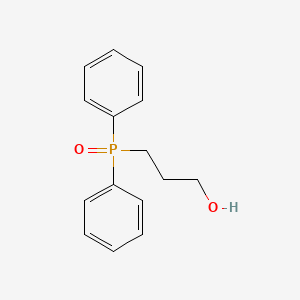![molecular formula C12H19BrN2O2 B12462805 ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462805.png)
ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromine atom, an isopropyl group, and an ethyl ester group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used is 4-bromo-3-(propan-2-yl)-1H-pyrazole.
Esterification: The pyrazole derivative is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include dichloromethane and ethanol.
化学反応の分析
Types of Reactions
Ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of pyrazole hydrides.
Hydrolysis: Formation of 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid.
科学的研究の応用
Ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use in drug discovery and development due to its biological activity.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The bromine atom and ester group play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting various biochemical pathways.
類似化合物との比較
Ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate can be compared with other similar compounds such as:
Ethyl 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-[4-bromo-3-(methyl)-1H-pyrazol-1-yl]butanoate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoate: Similar structure but with a propanoate ester instead of a butanoate ester.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the variations in their substituents.
特性
分子式 |
C12H19BrN2O2 |
|---|---|
分子量 |
303.20 g/mol |
IUPAC名 |
ethyl 2-(4-bromo-3-propan-2-ylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C12H19BrN2O2/c1-5-10(12(16)17-6-2)15-7-9(13)11(14-15)8(3)4/h7-8,10H,5-6H2,1-4H3 |
InChIキー |
GOKWPFLKGQAVPK-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)OCC)N1C=C(C(=N1)C(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![butyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B12462722.png)
![methyl {[4-ethyl-5-(4-{[(2-methylphenyl)carbonyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12462724.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12462726.png)
![N-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B12462731.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide](/img/structure/B12462736.png)



![N-[2-(dimethylamino)ethyl]-12-oxo-5a,11a-dihydro-5,13-diazatetracene-4-carboxamide](/img/structure/B12462771.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462784.png)

![5,5'-carbonylbis[2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B12462790.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B12462797.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12462798.png)
